molecular formula C9H6Br2S B6264207 7-bromo-3-(bromomethyl)-1-benzothiophene CAS No. 17512-62-8

7-bromo-3-(bromomethyl)-1-benzothiophene

Cat. No. B6264207
CAS RN: 17512-62-8
M. Wt: 306
InChI Key:
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Description

7-bromo-3-(bromomethyl)-1-benzothiophene, also known as 7-BBT, is an organobromine compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 7-BBT is a highly reactive compound that is found naturally in some plant species and has been used in organic synthesis and medicinal chemistry.

Scientific Research Applications

7-bromo-3-(bromomethyl)-1-benzothiophene has been studied extensively for its potential applications in various fields. It has been used as a catalyst in organic synthesis reactions, as a pharmaceutical drug, and as a dye in the textile industry. It has also been studied for its potential use in the development of novel materials and in the production of biofuels. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene has been studied for its potential use in the development of new and improved drugs, as well as for its potential use as a pesticide.

Mechanism of Action

The mechanism of action of 7-bromo-3-(bromomethyl)-1-benzothiophene is not fully understood, however, it is believed to act as an oxidizing agent and to promote the oxidation of various organic compounds. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene has been shown to act as a Lewis acid, which means that it can form a bond with an electron-rich species, such as an alkene, and facilitate its reaction with another electron-rich species.
Biochemical and Physiological Effects
7-bromo-3-(bromomethyl)-1-benzothiophene has been studied for its potential biochemical and physiological effects. It has been shown to act as a catalyst in the synthesis of various organic compounds, including drugs. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene has been studied for its potential use in the development of novel materials, such as polymers, and for its potential use as a pesticide. Furthermore, 7-bromo-3-(bromomethyl)-1-benzothiophene has been studied for its potential use in the production of biofuels.

Advantages and Limitations for Lab Experiments

7-bromo-3-(bromomethyl)-1-benzothiophene has several advantages and limitations when used in laboratory experiments. One of the main advantages of 7-bromo-3-(bromomethyl)-1-benzothiophene is its high reactivity, which makes it ideal for use in organic synthesis reactions. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. However, 7-bromo-3-(bromomethyl)-1-benzothiophene is also highly toxic and should be handled with care. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene is highly flammable and should be kept away from sources of heat and flame.

Future Directions

The potential future directions for 7-bromo-3-(bromomethyl)-1-benzothiophene are numerous. One potential direction is the development of new and improved drugs utilizing 7-bromo-3-(bromomethyl)-1-benzothiophene as a catalyst. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene could be used to develop novel materials, such as polymers, and could be used in the production of biofuels. Additionally, 7-bromo-3-(bromomethyl)-1-benzothiophene could be used in the development of new and improved pesticides. Finally, 7-bromo-3-(bromomethyl)-1-benzothiophene could be used to develop new and improved methods for organic synthesis reactions.

Synthesis Methods

7-bromo-3-(bromomethyl)-1-benzothiophene is synthesized through a three-step reaction process involving the bromination of benzothiophene, followed by the methylation of the brominated benzothiophene, and finally the bromination of the methylated benzothiophene. The first step of the reaction involves the bromination of the benzothiophene using a solution of bromine in acetic acid. The second step involves the methylation of the brominated benzothiophene using methyl bromide in anhydrous methanol. The final step involves the bromination of the methylated benzothiophene using a solution of bromine in acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3-(bromomethyl)-1-benzothiophene involves the bromination of 3-(bromomethyl)-1-benzothiophene using bromine in the presence of a catalyst, followed by the bromination of the resulting product using N-bromosuccinimide (NBS) in the presence of a radical initiator.", "Starting Materials": [ "3-(bromomethyl)-1-benzothiophene", "Bromine", "Catalyst", "N-bromosuccinimide (NBS)", "Radical initiator" ], "Reaction": [ "Step 1: 3-(bromomethyl)-1-benzothiophene is added to a reaction flask.", "Step 2: Bromine is added dropwise to the reaction flask in the presence of a catalyst.", "Step 3: The reaction mixture is stirred at room temperature until the bromination is complete.", "Step 4: The resulting product, 7-bromo-3-(bromomethyl)-1-benzothiophene, is isolated and purified.", "Step 5: 7-bromo-3-(bromomethyl)-1-benzothiophene is added to a reaction flask.", "Step 6: N-bromosuccinimide (NBS) is added to the reaction flask in the presence of a radical initiator.", "Step 7: The reaction mixture is stirred at room temperature until the bromination is complete.", "Step 8: The resulting product is isolated and purified to obtain the final product, 7-bromo-3-(bromomethyl)-1-benzothiophene." ] }

CAS RN

17512-62-8

Product Name

7-bromo-3-(bromomethyl)-1-benzothiophene

Molecular Formula

C9H6Br2S

Molecular Weight

306

Purity

95

Origin of Product

United States

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